![molecular formula C23H17F3N4O2S B2472954 2-[(1H-1,3-benzimidazol-2-ylmethyl)sulfanyl]-6-(2,5-dimethoxyphenyl)-4-(trifluoromethyl)nicotinonitrile CAS No. 939893-56-8](/img/structure/B2472954.png)
2-[(1H-1,3-benzimidazol-2-ylmethyl)sulfanyl]-6-(2,5-dimethoxyphenyl)-4-(trifluoromethyl)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1H-1,3-benzimidazol-2-ylmethyl)sulfanyl]-6-(2,5-dimethoxyphenyl)-4-(trifluoromethyl)nicotinonitrile is a useful research compound. Its molecular formula is C23H17F3N4O2S and its molecular weight is 470.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biological and Pharmacological Properties
Benzimidazole derivatives are a key category of heterocyclic aromatic compounds, notable for their broad spectrum of biological and pharmacological activities. These compounds have been extensively studied, revealing their significant role in various therapeutic areas. The versatility of benzimidazole is highlighted by its presence in a diverse range of biologically active compounds, serving as a foundational structure in the realm of medicinal chemistry. The derivatives of benzimidazole have shown promise in antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, central nervous system stimulant, and depressant activities, marking them as a crucial scaffold for the development of new therapeutic agents. Their presence in numerous groups of biological agents underlines their importance in drug discovery and development (Babbar, Swikriti, & Arora, 2020).
Chemical Variability and Properties
The chemistry of compounds containing benzimidazole groups, such as 2,2′-pyridine-2,6-diylbis(1H-benzimidazole), is characterized by remarkable variability. This review delves into various aspects of their chemistry, including the preparation procedures, properties of free organic compounds, their protonated/deprotonated forms, and complex compounds. The study also examines their important properties like spectroscopic characteristics, structures, magnetic properties, and biological as well as electrochemical activity. It identifies areas that are less explored and could be potential points of interest for future research (Boča, Jameson, & Linert, 2011).
Optoelectronic Applications
Quinazolines and pyrimidines, closely related to benzimidazoles, have been widely recognized in medicinal chemistry for their broad spectrum of biological activities. Recent research has extended the application of quinazoline and pyrimidine derivatives to the field of optoelectronics. These derivatives have been incorporated into π-extended conjugated systems, proving to be of great value in creating novel optoelectronic materials. Their applications span across electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. This comprehensive review highlights the luminescent small molecules and chelate compounds that include a quinazoline or pyrimidine ring, emphasizing their relevance in photo- and electroluminescence (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Propiedades
IUPAC Name |
2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-(2,5-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F3N4O2S/c1-31-13-7-8-20(32-2)14(9-13)19-10-16(23(24,25)26)15(11-27)22(30-19)33-12-21-28-17-5-3-4-6-18(17)29-21/h3-10H,12H2,1-2H3,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLPDKZQMFVPAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

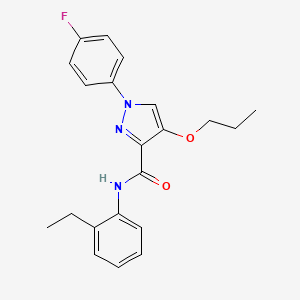
![7-(azepane-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2472872.png)
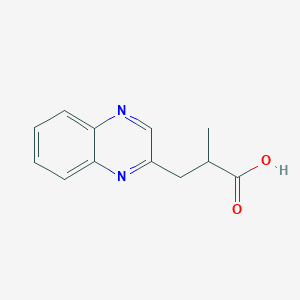
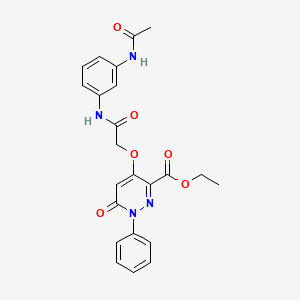
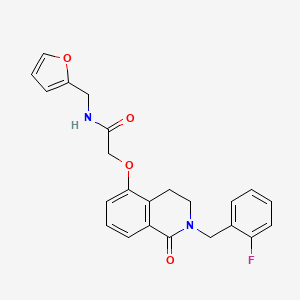
![N-(5-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2472877.png)
![N-[3-(4-Chlorophenyl)cyclohex-2-en-1-yl]prop-2-enamide](/img/structure/B2472878.png)
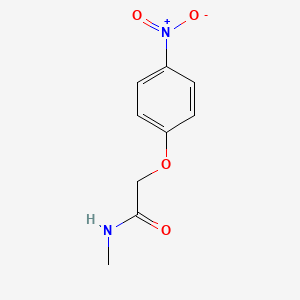
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2472886.png)

![2-(benzenesulfonyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B2472888.png)

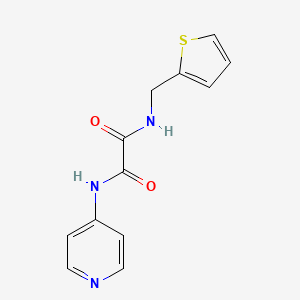
![5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-1-phenyl-1H-tetrazole](/img/structure/B2472893.png)